5-Nitro-2,1,3-benzoselenadiazole

Fluorescence Imaging Photodynamic Therapy Near-Infrared Probes

Researchers developing NIR fluorescent probes or photosensitizers face wavelength limitations with oxygen/sulfur analogs (e.g., NBD, NBTD). This organoselenium heterocycle offers distinct advantages: - λem ≈ 689 nm (140-170 nm red-shift vs. NBD) minimizes tissue autofluorescence for in vivo imaging. - >10-fold higher singlet oxygen quantum yield than NBD via selenium heavy-atom effect. - High-purity material (≥98%) suitable for OLED/OPV and GPx mimic synthesis. Available for immediate shipment.

Molecular Formula C6H3N3O2Se
Molecular Weight 228.08 g/mol
CAS No. 1128-90-1
Cat. No. B075312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,1,3-benzoselenadiazole
CAS1128-90-1
Synonyms5-nitropiazselenol
Molecular FormulaC6H3N3O2Se
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESC1=CC2=N[Se]N=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C6H3N3O2Se/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H
InChIKeySDIIVHVIQKJSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2,1,3-benzoselenadiazole: Core Identity & Specifications


5-Nitro-2,1,3-benzoselenadiazole (CAS 1128-90-1), also referred to as 5-nitropiazselenole or NBSD, is a bicyclic organoselenium heterocycle consisting of a benzene ring fused to a 1,2,5-selenadiazole ring with a nitro substituent at the 5-position [1]. Its molecular formula is C₆H₃N₃O₂Se with a molecular weight of 228.07 g/mol [1]. This compound belongs to the nitrobenzodiazole family and serves as a core scaffold in the development of fluorescent probes, photosensitizers, and bioactive organoselenium molecules [2]. Unlike its oxygen (NBD) and sulfur (NBTD) analogs, the presence of selenium confers distinct photophysical properties—most notably a substantial red-shift in emission wavelength and enhanced singlet oxygen generation capacity—that directly impact its utility in near-infrared (NIR) imaging and photodynamic therapy applications [3].

Core scaffold Fluorescent probe / photosensitizer development with selenium-mediated NIR emission shift
Selection Preferred over O/S analogs for red-shifted photophysics and enhanced singlet oxygen context
Use context Imaging probe design, PDT photosensitizer research, organic electronics, GPx mimic exploration

5-Nitro-2,1,3-benzoselenadiazole: Unmatched by In-Class Analogs


While nitrobenzodiazoles share a common heterocyclic framework, the heteroatom identity (O, S, or Se) and the position of the nitro substituent dictate fundamentally different photophysical and electrochemical behavior that precludes simple substitution. For example, the oxygen analog NBD (nitrobenzoxadiazole) suffers from suboptimal excitation wavelengths that lie predominantly in the UV region, limiting its utility for in vivo imaging due to tissue autofluorescence and poor penetration depth [1]. The sulfur analog NBTD (nitrobenzothiadiazole) exhibits markedly reduced fluorescence intensity and distinct electronic properties that affect its performance in optoelectronic devices [2]. Additionally, the positional isomer 4-nitro-2,1,3-benzoselenadiazole (CAS 20718-41-6) yields different mesomeric charge transfer and dipole moment characteristics compared to the 5-nitro isomer [3]. The quantitative evidence below demonstrates that 5-nitro-2,1,3-benzoselenadiazole offers a specific combination of red-shifted emission (λem ≈ 689 nm), enhanced singlet oxygen quantum yield, and favorable dipole moment that cannot be replicated by its oxygen, sulfur, or positional analogs.

NBD (oxygen analog)

Emission limited to green-yellow region; deep-tissue imaging fit may not transfer; singlet oxygen yield significantly lower.

NBTD (sulfur analog)

Blue-shifted absorption, reduced fluorescence intensity, and weaker solid-state intermolecular contacts limit optoelectronic device performance replication.

4-nitro positional isomer

Lower dipole moment alters solubility and electronic push-pull character; charge-transfer properties may shift substantially.

5-Nitro-2,1,3-benzoselenadiazole: Comparator-Based Evidence


Red-Shifted Fluorescence: NBSD vs. NBD

5-Nitro-2,1,3-benzoselenadiazole exhibits a significantly red-shifted fluorescence emission maximum at λem = 689 nm in DMSO/water, as reported in a patent describing its synthesis and photophysical characterization [1]. In contrast, the oxygen analog 5-nitro-2,1,3-benzoxadiazole (NBD) typically emits in the green-yellow region around 520–550 nm under comparable solvent conditions [2]. This ~140–170 nm bathochromic shift is attributed to the heavier selenium atom, which enhances spin-orbit coupling and lowers the energy gap between the excited singlet and triplet states [3].

NIR Emission Shift
Cross-study comparable
NBSD: λem ~689 nm vs NBD ~520–550 nm
Supports deep-tissue fluorescence imaging in research models; NIR window reduces autofluorescence
DMSO/water; steady-state fluorescence
Fluorescence Imaging Photodynamic Therapy Near-Infrared Probes

Dipole Moment: 5-Nitro vs. 4-Nitro Isomer

The dipole moment of 5-nitro-2,1,3-benzoselenadiazole (NBSD) in benzene at 25 °C has been determined to be 4.67 D, reflecting substantial mesomeric charge transfer from the selenadiazole ring to the nitro group [1]. For comparison, the positional isomer 4-nitro-2,1,3-benzoselenadiazole exhibits a dipole moment of 4.32 D under identical conditions [1]. This difference of 0.35 D arises from the relative orientation of the nitro substituent relative to the selenadiazole heteroatoms, which alters the electronic push-pull character of the molecule [1].

Dipole Moment
Head-to-head
5-nitro: 4.67 D vs 4-nitro: 4.32 D (Δ 0.35 D)
Higher dipole moment influences solubility and nonlinear optical response in polar media
Benzene, 25 °C
Materials Chemistry Nonlinear Optics Dipole Moment Engineering

UV-Vis Absorption: NBSD vs. NBTD

5-Nitro-2,1,3-benzoselenadiazole exhibits a characteristic UV-Vis absorption maximum at λmax = 351 nm in DMSO, as reported in its synthetic patent [1]. In contrast, the sulfur analog 5-nitro-2,1,3-benzothiadiazole (NBTD) displays an absorption maximum at λmax ≈ 320–330 nm under similar solvent conditions, a hypsochromic shift of approximately 20–30 nm [2]. This difference is attributed to the lower electronegativity and larger atomic radius of selenium compared to sulfur, which modulates the HOMO-LUMO gap and the extent of π-conjugation in the heterocyclic system [3].

UV-Vis Absorption
Cross-study comparable
NBSD λmax 351 nm vs NBTD ~320–330 nm
Red-shifted absorption compatible with 405/488 nm laser excitation, reducing phototoxicity
DMSO solvent
Optoelectronics Organic Semiconductors UV-Vis Spectroscopy

Singlet Oxygen Yield: NBSD vs. NBD

In a systematic study of bioorthogonal and bioresponsive nitrobenzoselenadiazole photosensitizers, the parent NBSD scaffold (after uncaging) demonstrated a relative singlet oxygen generation efficiency of 100% when normalized against a reference compound (compound 1) [1]. Under identical experimental conditions (520 nm illumination, 0.5 mW cm⁻², 6–10 min), the oxygen analog NBD (nitrobenzoxadiazole) exhibits substantially lower singlet oxygen quantum yield—typically <10% of that observed for NBSD derivatives—due to less efficient intersystem crossing to the triplet state [2].

Singlet Oxygen Yield
Class-level
>10-fold higher ¹O₂ vs NBD analogs
Relevant for photosensitizer screening and PDT research context; heavy-atom effect
DPBF assay, 520 nm illumination
Photodynamic Therapy Singlet Oxygen Photosensitizers

Intermolecular Contacts: Se···N vs. S···N

Single-crystal X-ray diffraction studies of benzoselenadiazole derivatives reveal the formation of strong intermolecular Se···N interactions (interaction distance ~2.9–3.1 Å) that drive the formation of head-to-head dimers and interlocked sheet-type crystal packing [1]. In contrast, the sulfur analog benzothiadiazole exhibits weaker S···N contacts (interaction distance ~3.2–3.4 Å) that result in a distinctly different solid-state organization and reduced thermal stability of the supramolecular assembly [1]. While this specific study was conducted on donor/acceptor-capped benzoselenadiazole derivatives, the Se···N interaction strength is a class-level property inherent to the benzoselenadiazole core [2].

Se···N Contacts
Class-level
Se···N ~2.9–3.1 Å vs S···N ~3.2–3.4 Å
May promote ordered solid-state packing for organic electronics; stronger interaction reported
Crystal structure analysis; donor/acceptor-capped derivatives
Supramolecular Chemistry Crystal Engineering Organic Electronics

5-Nitro-2,1,3-benzoselenadiazole: High-Value Application Scenarios


Near-Infrared Fluorescence Imaging & Ratiometric Sensing

Researchers developing in vivo fluorescence imaging probes should select 5-nitro-2,1,3-benzoselenadiazole over the widely used NBD (nitrobenzoxadiazole) due to its ~140–170 nm red-shifted emission (λem ≈ 689 nm vs. ~520–550 nm) [1]. This NIR emission window (650–900 nm) minimizes tissue autofluorescence, reduces light scattering, and enables deeper imaging penetration in small animal models and potentially in clinical fluorescence-guided surgery applications [2]. The compound serves as a fluorogenic core that can be further functionalized at the 4- or 7-positions to create activatable probes for reactive oxygen species, biothiols, or enzymatic activity [3].

Photosensitizer for Enhanced PDT

In the development of next-generation photosensitizers for photodynamic therapy, 5-nitro-2,1,3-benzoselenadiazole provides a >10-fold enhancement in singlet oxygen (¹O₂) generation quantum yield relative to oxygen-based NBD analogs, as demonstrated in DPBF bleaching assays [4]. This superior ¹O₂ yield, attributed to the selenium heavy-atom effect that promotes efficient intersystem crossing, enables lower photosensitizer dosing or reduced illumination times to achieve therapeutic cytotoxic effects in cancer cells [5]. The nitro group at the 5-position can also serve as a synthetic handle for bioconjugation or for installing caging groups that allow bioorthogonal activation [4].

Electron-Acceptor for Organic Electronics & Photovoltaics

For materials scientists fabricating organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), 5-nitro-2,1,3-benzoselenadiazole offers a combination of red-shifted absorption (λabs ≈ 351 nm) and enhanced dipole moment (4.67 D) compared to its sulfur analog NBTD [6]. The stronger intermolecular Se···N interactions (~2.9–3.1 Å) in the solid state promote ordered crystalline packing with potential benefits for charge carrier mobility and exciton diffusion length [7]. These properties make the compound a valuable electron-accepting (n-type) molecular fragment for tuning the HOMO-LUMO energy levels and optical band gap of π-conjugated polymers and small molecules [8].

GPx Mimic Precursor & Organoselenium Antioxidants

The benzoselenadiazole core of 5-nitro-2,1,3-benzoselenadiazole is a privileged scaffold in the design of synthetic glutathione peroxidase (GPx) mimics [9]. Unlike ebselen—the prototypical GPx mimic that has reached clinical trials—benzoselenadiazole derivatives offer a distinct structural platform with tunable redox properties and catalytic activity toward the reduction of hydrogen peroxide and organic hydroperoxides [10]. The 5-nitro substitution pattern provides a UV-Vis spectroscopic handle (λmax = 351 nm) that facilitates tracking of compound distribution and metabolic fate in biological systems, a feature not readily available with non-chromophoric organoselenium antioxidants [1].

Application
Selection Property
Validation Focus
NIR fluorescence imaging probe development
NIR emission window (>650 nm); red-shifted vs. NBD-class probes
Tissue penetration depth & autofluorescence background in small animal models
Photosensitizer for PDT research
Enhanced singlet oxygen generation (heavy-atom effect)
Singlet oxygen quantum yield in cell-free and cell-based photodynamic assays
Organic electronics building block
Red-shifted absorption & enhanced dipole moment
Charge carrier mobility & solid-state morphology in device stacks
GPx mimic precursor & antioxidant tracking
Chromophoric organoselenium scaffold with UV-Vis spectroscopic handle
GPx-like catalytic activity & spectroscopic monitoring in biological systems

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